Diethylaluminum chloride

概要

説明

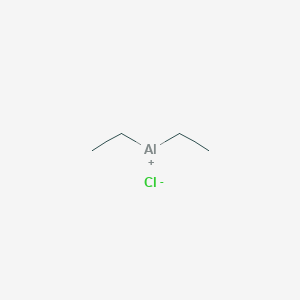

Diethylaluminum chloride (DEAC, C₄H₁₀AlCl) is a highly reactive organoaluminum compound and Lewis acid. It exists as a colorless liquid in hexane () with a molecular weight of 120.56, melting point of -74 to -40°C, boiling point of 125–208°C, and density of 0.961–0.9709 g/mL (). DEAC is pyrophoric and reacts violently with water, necessitating stringent safety protocols, including inert atmosphere handling and avoidance of moisture ().

DEAC is widely utilized in organic synthesis and polymerization. Key applications include:

- Catalysis: As a Lewis acid in Diels-Alder reactions (92% endo selectivity, ) and aldol condensations ().

- Polymerization: Co-catalyst in ethylene polymerization () and cyclization of polybutadiene ().

- Reagent: Synthesis of Diethylaluminum cyanide (DEACN) via reaction with NaCN () and activation of macrocyclization reactions ().

準備方法

Diethylaluminum chloride can be synthesized through several methods:

Reduction of Ethylaluminum Sesquichloride: This method involves reducing ethylaluminum sesquichloride ((C₂H₅)₃Al₂Cl₃) with sodium[ 2 (C₂H₅)₃Al₂Cl₃ + 3 Na → 3 (C₂H₅)₂AlCl + Al + 3 NaCl ]

Reaction with Hydrochloric Acid: Another method is the reaction of triethylaluminum with hydrochloric acid[ (C₂H₅)₃Al + HCl → (C₂H₅)₂AlCl + C₂H₆ ]

Reproportionation Reactions: this compound can also be obtained through reproportionation reactions[ 2 (C₂H₅)₃Al + AlCl₃ → 3 (C₂H₅)₂AlCl ] [ (C₂H₅)₃Al₂Cl₃ + (C₂H₅)₃Al → 3 (C₂H₅)₂AlCl ]

化学反応の分析

Diethylaluminum chloride undergoes various types of chemical reactions:

Lewis Acid Reactions: As a Lewis acid, it can catalyze reactions such as the Diels-Alder and ene reactions.

Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chloride ligand.

Proton Scavenging: this compound can act as a proton scavenger in certain reactions.

Common reagents and conditions used in these reactions include hydrocarbon solvents and controlled atmospheres to prevent reactions with moisture and oxygen. Major products formed from these reactions depend on the specific reactants and conditions used .

科学的研究の応用

Diethylaluminium chloride (DEAC), commonly represented as (C2H5)2AlCl, is an organoaluminium compound primarily utilized as a precursor to Ziegler-Natta catalysts in polyolefin production and as a Lewis acid in organic synthesis . It is typically handled as a solution in hydrocarbon solvents .

Production

Diethylaluminium chloride can be synthesized through several methods :

- Reduction of ethylaluminium sesquichloride with sodium: 2 (C2H5)3Al2Cl3 + 3 Na → 3 (C2H5)2AlCl + Al + 3 NaCl

- Reaction of triethylaluminium with hydrochloric acid: (C2H5)3Al + HCl → (C2H5)2AlCl + C2H6

- Reproportionation reactions: 2 (C2H5)3Al + AlCl3 → 3 (C2H5)2AlCl (C2H5)3Al2Cl3 + (C2H5)3Al → 3 (C2H5)2AlCl

As a Ziegler-Natta Catalyst

DEAC is employed with transition metal compounds as a Ziegler-Natta catalyst for polymerizing alkenes .

- Polymerization of Isobutyl Vinyl Ether: In the polymerization of isobutyl vinyl ether, diethylaluminum chloride is activated by oxygen . When purified Et2 AlCl is used as a catalyst and oxygen and water are excluded as much as possible from the polymerization system, the yield of polymer is reduced markedly with improved reproducibility .

- Highly Branched Polyethylene: DEAC can be used in the preparation of highly branched polyethylene with an acenaphthenediimine nickel chloride catalyst .

As a Lewis Acid in Organic Synthesis

DEAC acts as a Lewis acid in organic synthesis to catalyze Diels-Alder and ene reactions, or it can react as a nucleophile or a proton scavenger .

- Cycloaddition Reactions: Diethylaluminium chloride is a Lewis acid that can undergo 1,2- and 1,4-additions, whereas conjugate reductions are mostly observed as .

- Domino Processes: DEAC is used in organic synthesis for the creation of complex molecules .

Other uses

- DEAC is also used as a catalyst component in polyethylene technology . It can be used as an intermediate in the production of other chemicals .

Safety Considerations

作用機序

Diethylaluminum chloride exerts its effects primarily through its role as a Lewis acid. It can accept electron pairs from nucleophiles, facilitating various chemical reactions. In polymerization processes, it activates the transition metal catalysts, enabling the polymerization of alkenes. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants .

類似化合物との比較

Reactivity and Catalytic Efficiency

Triethylaluminum (TEA, Al(C₂H₅)₃)

- Reactivity : TEA is more nucleophilic but less Lewis acidic than DEAC. It reacts explosively with water and oxygen.

- Applications : Primarily used as a reducing agent and co-catalyst in Ziegler-Natta polymerization. In ethylene oligomerization, TEA with MAO produces α-olefins, whereas DEAC with chromium complexes yields high-molecular-weight polyethylene ().

- Safety : Both TEA and DEAC are pyrophoric, but TEA’s higher volatility increases flammability risks.

Ethylaluminum Dichloride (EADC, AlCl₂C₂H₅)

- Reactivity: EADC is a stronger Lewis acid than DEAC due to higher chlorine content. It exists in equilibrium between monomeric and dimeric forms, similar to DEAC ().

- Applications : Effective in Friedel-Crafts alkylation but less selective in stereocontrolled reactions compared to DEAC ().

Aluminum Trichloride (AlCl₃)

- Reactivity: A stronger Lewis acid but less soluble in nonpolar solvents. DEAC offers better control in stereoselective syntheses (e.g., Claisen rearrangement, ).

- Applications : AlCl₃ is preferred in bulk industrial processes (e.g., hydrocarbon cracking), while DEAC is used in fine chemical synthesis.

Physical and Chemical Properties

| Compound | Formula | Molecular Weight | State (25°C) | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|---|

| DEAC | C₄H₁₀AlCl | 120.56 | Liquid | 125–208 | Polymerization, Diels-Alder reactions |

| TEA | Al(C₂H₅)₃ | 114.17 | Liquid | 194 | Ziegler-Natta catalysis |

| EADC | AlCl₂C₂H₅ | 139.43 | Liquid | 208–210 | Friedel-Crafts alkylation |

| AlCl₃ | AlCl₃ | 133.34 | Solid | 180 (sublimes) | Hydrocarbon cracking |

Key Research Findings

- Polymerization: DEAC’s monomeric form dominates in solution, enhancing its activity as a co-catalyst (). With Cp₂TiCl₂, it facilitates dicyclopentadiene polymerization ().

- Selectivity : In Diels-Alder reactions, DEAC minimizes steric clashes, achieving 92% endo selectivity ().

- Safety Innovations: Substituting DEAC with organic halides (e.g., hexachloroethane) improves catalytic safety in ethylene polymerization ().

生物活性

Diethylaluminum chloride (DEAC), with the chemical formula , is an organoaluminium compound that exhibits significant biological and chemical activity. This article provides a comprehensive overview of its biological activity, including its role in organic synthesis, polymerization processes, and potential health hazards associated with its use.

DEAC is characterized as a dimeric compound, typically represented as . It acts as a Lewis acid and is often utilized in various catalytic processes, particularly in the Ziegler-Natta polymerization of alkenes. Its reactivity is attributed to the aluminum center's ability to accept electron pairs, facilitating numerous organic reactions such as Diels-Alder reactions and ene reactions .

1. Catalytic Reactions

DEAC plays a crucial role as a catalyst in several organic synthesis reactions. For instance, it has been shown to effectively catalyze the Diels-Alder reaction, which is pivotal in the formation of cyclic compounds. The efficiency of DEAC in promoting these reactions can be attributed to its Lewis acid properties, which enhance electrophilic character in substrates .

Table 1: Summary of Catalytic Applications of DEAC

| Reaction Type | Role of DEAC | Reference |

|---|---|---|

| Diels-Alder Reaction | Lewis acid catalyst | |

| Polymerization | Co-initiator for cationic polymerization | |

| Carbon Dioxide Copolymerization | Catalyst for epoxide polymerization |

2. Polymerization Processes

DEAC is also integral to the polymerization of various monomers. It has been utilized in the polymerization of isobutyl vinyl ether, where it requires activation by oxygen to exhibit significant catalytic activity. Studies indicate that DEAC's conductivity and reactivity differ markedly from other aluminum compounds, which impacts its effectiveness in polymerization .

Case Study: Isobutyl Vinyl Ether Polymerization

- Findings : DEAC alone was inactive; however, its reactivity increased significantly when exposed to oxygen.

- Implications : This behavior suggests that DEAC's catalytic activity can be modulated by environmental conditions, which is crucial for industrial applications .

Health Hazards and Safety Considerations

Despite its utility in chemical processes, DEAC poses several health risks. It is highly flammable and can ignite spontaneously upon contact with air. Exposure can lead to severe irritation or burns on skin and eyes, respiratory issues upon inhalation, and potential long-term health effects are still under investigation .

Table 2: Health Hazards Associated with DEAC

Q & A

Basic Questions

Q. What safety protocols are essential when handling diethylaluminum chloride in laboratory settings?

this compound is pyrophoric and reacts violently with moisture or oxygen. Key protocols include:

- Storage under inert gas (argon/nitrogen) in sealed containers .

- Use of flame-resistant lab coats, gloves, and face shields during handling.

- Immediate quenching with isopropanol or hexane in case of spills .

- Compliance with OSHA exposure limits (5000 ppm threshold) .

Q. How is DEAC utilized as a co-catalyst in Ziegler-Natta polymerization?

DEAC activates Ziegler-Natta catalysts (e.g., TiCl₄) in ethylene polymerization. Methodological steps include:

- Dissolving DEAC in hexane with co-catalysts (e.g., ethylaluminum sesquichloride) .

- Controlled reactor conditions (parallel reactors for bimodal polymers, series reactors for monomodal) .

- Monitoring molecular weight distribution via GPC or rheological analysis.

Q. What are the standard methods for synthesizing DEAC, and how is purity verified?

DEAC is synthesized via alkylation of aluminum with ethyl chloride. Purity is assessed by:

- Hydrolysis gas analysis (≥99.3% ethane content indicates minimal impurities) .

- Titration for Al and Cl content (Al: 20.5–22.6%, Cl/Al ratio: 1.00–1.12) .

- NMR or FTIR to confirm absence of residual triethylaluminum or diethylaluminum hydride.

Advanced Questions

Q. What mechanistic insights explain DEAC’s role in stereoselective alkylation reactions?

DEAC promotes diastereoselective alkylation by stabilizing carbocation intermediates. For example:

- In the synthesis of BMS-906024, DEAC-mediated alkylation yields a 9:1 diastereomer ratio. This selectivity arises from steric effects and Lewis acid coordination to carbonyl groups .

- X-ray crystallography confirms absolute configurations of products .

Q. How does DEAC influence the regioselectivity of olefin isomerization in cobalt-catalyzed systems?

DEAC acts as a co-catalyst to enhance isomerization over dimerization:

- With DEAC, propylene isomerizes to cis-/trans-2-olefins selectively (≥90% yield).

- In contrast, methylaluminoxane (MMAO) promotes dimerization to linear hexenes .

| Co-Catalyst | Primary Reaction | Product Selectivity |

|---|---|---|

| DEAC | Isomerization | 2-olefins (cis/trans) |

| MMAO | Dimerization | Linear C₆+ olefins |

Q. What experimental approaches validate concerted vs. stepwise mechanisms in DEAC-catalyzed cycloadditions?

Isotope effect studies and computational modeling are critical:

- For formaldehyde-2-methylbutene reactions, experimental isotope effects (kH/kD ≈ 1.5–2.0) align with a stepwise carbocation mechanism .

- B3LYP/6-31G∗ computations suggest DEAC stabilizes transition states via Lewis acid coordination .

Q. How does DEAC enhance the reactivity of acryloyl oxazolidinones in Diels-Alder reactions?

DEAC coordinates to the oxazolidinone carbonyl, increasing dienophile electrophilicity. Key conditions:

- Reactions performed at -20°C in 1,3,5-trimethylbenzene yield cycloadducts in >80% yield .

- Chiral auxiliaries (e.g., (S)-4-benzyl-2-oxazolidinone) enable enantioselective synthesis .

Q. What challenges arise in scaling up DEAC-mediated asymmetric syntheses?

- Moisture Sensitivity : Requires anhydrous solvents (e.g., THF distilled over Na/benzophenone) .

- Epimerization : DEAC can induce epimerization at elevated temperatures, necessitating low-temperature (-78°C) quenching .

- Catalyst Loading : Optimal DEAC stoichiometry (0.4–1.0 equiv) balances reactivity and side reactions .

Q. How is DEAC’s activity modulated in alternating copolymer synthesis?

DEAC controls monomer insertion in radical copolymerization:

- With methyl methacrylate and styrene, DEAC promotes alternating sequences via polar effects .

- Chain-end functionalization enables block copolymer synthesis using macroinitiators .

Q. Methodological Resources

Q. What analytical techniques are critical for characterizing DEAC-containing reaction mixtures?

- GC-MS : Monitors olefin isomerization/dimerization ratios .

- X-ray Crystallography : Confirms stereochemistry of cycloadducts .

- NMR Titration : Probes DEAC’s interaction with substrates (e.g., shifts in carbonyl peaks) .

Q. How can researchers mitigate side reactions in DEAC-catalyzed alkylations?

- Low Temperatures : Reactions at -20°C minimize carbocation rearrangements .

- Chiral Auxiliaries : Direct stereochemistry via steric hindrance (e.g., Evans auxiliaries) .

- In Situ Quenching : Rapid addition of aqueous NH₄Cl prevents over-alkylation .

特性

IUPAC Name |

chloro(diethyl)alumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H5.Al.ClH/c2*1-2;;/h2*1H2,2H3;;1H/q;;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNLAOSYQHBDIKW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Al](CC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10AlCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5026592 | |

| Record name | Aluminum, chlorodiethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid (will ignite spontaneously in air); [Hawley] | |

| Record name | Aluminum, chlorodiethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorodiethylaluminum | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1581 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

208 °C | |

| Record name | CHLORODIETHYLALUMINUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5299 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

-23 °C (closed cup) | |

| Record name | CHLORODIETHYLALUMINUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5299 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9709 @ 25 °C | |

| Record name | CHLORODIETHYLALUMINUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5299 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.17 [mmHg], 0.210 Torr @ 25 °C | |

| Record name | Chlorodiethylaluminum | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1581 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLORODIETHYLALUMINUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5299 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

96-10-6 | |

| Record name | Diethylaluminum chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorodiethylaluminum | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum, chlorodiethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum, chlorodiethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylaluminium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLALUMINUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J9260380K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORODIETHYLALUMINUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5299 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-74 °C | |

| Record name | CHLORODIETHYLALUMINUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5299 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。